![molecular formula C16H20N4O2S B14012501 4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide CAS No. 5246-91-3](/img/structure/B14012501.png)
4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of an amino group, a pyrrolidinyl group, and a pyridinyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a cyclization reaction involving a suitable precursor, such as a chloroacetamide derivative, treated with ammonium.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with an appropriate electrophile.
Formation of the Benzenesulfonamide Core: The benzenesulfonamide core can be synthesized through a sulfonation reaction, where a benzene derivative is treated with a sulfonating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits carbonic anhydrase IX, an enzyme involved in regulating pH in tumor cells.
Molecular Targets: The primary molecular target is carbonic anhydrase IX, but the compound may also interact with other enzymes and receptors involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(3-methyl-2-pyridinyl)benzenesulfonamide: Similar structure but with a different substitution pattern on the pyridinyl group.
4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide: Contains a pyrazole ring instead of a pyridine ring.
Amino-Pyrazoles: A class of compounds with similar biological activities but different core structures.
Uniqueness
4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to selectively inhibit carbonic anhydrase IX makes it a promising candidate for anticancer therapy .
Properties
CAS No. |
5246-91-3 |
|---|---|
Molecular Formula |
C16H20N4O2S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-amino-N-[3-(1-methylpyrrolidin-2-yl)pyridin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H20N4O2S/c1-20-11-3-5-15(20)14-4-2-10-18-16(14)19-23(21,22)13-8-6-12(17)7-9-13/h2,4,6-10,15H,3,5,11,17H2,1H3,(H,18,19) |
InChI Key |
CNSIMCYISUDFFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=C(N=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


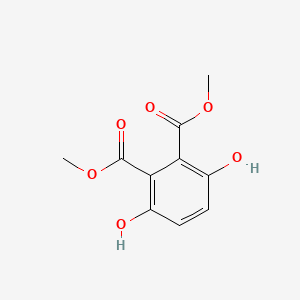
![N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B14012431.png)
![N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine](/img/structure/B14012435.png)
![6-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14012439.png)
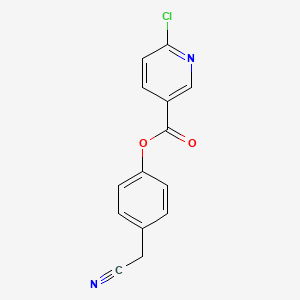
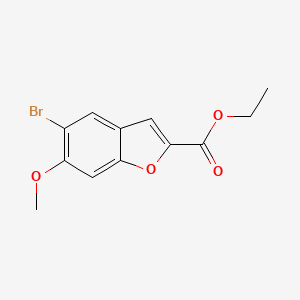

![6-[6-[4-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]pyridin-3-yl]-N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B14012463.png)
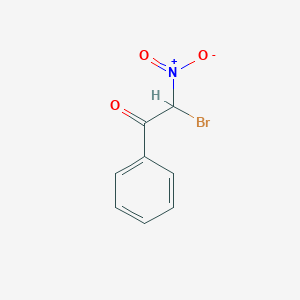
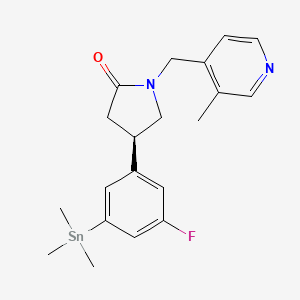
![Ethyl 1-[2-(benzyloxy)-2-oxoethyl]-2-oxocyclohexane-1-carboxylate](/img/structure/B14012467.png)
![2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide](/img/structure/B14012471.png)
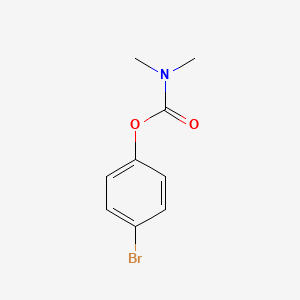
![3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14012475.png)
